7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its presence in various pharmaceutical drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones under basic conditions. This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs condensation reactions between 2-aminopyridines and α-bromoketones/α-chloroketones. These processes may involve the use of solvents like N,N-dimethylformamide, 1,2-dichloroethane, 1,4-dioxane, or acetonitrile, and typically require high temperatures, high catalyst loading, and extended reaction times .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Transition metal catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes or receptors involved in disease pathways, such as the inhibition of neuropeptide S receptor . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which serves as the core structure for various derivatives.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Uniqueness
7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is unique due to the presence of both the imidazo[1,2-a]pyridine and isoxazole moieties, which can confer distinct pharmacological properties and reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
5-methyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-3-4-15-7-11(14-12(15)5-8)10-6-13-16-9(10)2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOLLJDHPQGEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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